3-Chloro-2-nitrobenzoic acid
Overview
Description
3-Chloro-2-nitrobenzoic acid is an organic compound with the molecular formula ClC6H3(NO2)CO2H . It has a molecular weight of 201.56 . This compound has been used in the preparation of 2-amino-3-chlorobenzonitrile and 3-chloro-2-nitrobenzaldehyde .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-nitrobenzoic acid consists of a benzene ring substituted with a chlorine atom, a nitro group, and a carboxylic acid group . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name .Chemical Reactions Analysis
3-Chloro-2-nitrobenzoic acid has been known to undergo condensation with aminoquinolines to yield phenylquinolylamines . It also forms hydrogen-bonded structures with quinoline .Physical And Chemical Properties Analysis
3-Chloro-2-nitrobenzoic acid has a density of 1.6±0.1 g/cm³, a boiling point of 365.6±27.0 °C at 760 mmHg, and a flash point of 174.9±23.7 °C . It also has a molar refractivity of 44.6±0.3 cm³ .Scientific Research Applications
Synthesis and Intermediate Uses
- Synthesis of Pharmaceuticals and Agrochemicals : 3-Chloro-2-nitrobenzoic acid serves as a starting material in synthesizing various compounds. It has been used in the synthesis of chlorantraniliprole, an insecticide, showcasing its utility in agrochemicals (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).
- Crystal Engineering : This compound also finds application in crystal engineering. Its crystal structures with quinoline derivatives have been studied, which is significant for understanding molecular interactions (Kazuma Gotoh & H. Ishida, 2019).
Chemical Properties and Analysis
- Study of Physical and Chemical Properties : The physical and chemical properties of 3-Chloro-2-nitrobenzoic acid and its derivatives have been extensively studied. For example, the temperature dependence of chlorine nuclear quadrupole resonance in related compounds provides insights into its chemical behavior (V. Sastry & J. Ramakrishna, 1976).
- Solvation Parameter Model : The solubility of 3-Chloro-2-nitrobenzoic acid in various solvents has been mathematically correlated using the Abraham solvation parameter model. This information is crucial for predicting its behavior in different environments (Dawn M. Stovall et al., 2005).
Biomedical Applications
- Cytotoxic Properties : The compound's derivatives have been studied for their cytotoxic properties, indicating potential for medical applications, particularly in cancer research (Nong Wang & Qi Shi, 2011).
Materials Science and Luminescence
- Solid-State Luminescence : Complexes involving 3-Chloro-2-nitrobenzoic acid have shown significant solid-state luminescence properties, which could be explored for applications in materials science (Subha Viswanathan & A. Bettencourt-Dias, 2006).
Magnetic and Thermal Properties
- Magnetic and Thermal Behavior : The magnetic and thermal properties of its complexes with transition metals have also been a subject of study, providing insights into its potential use in magnetic and thermal applications (W. Ferenc et al., 2006).
Safety And Hazards
properties
IUPAC Name |
3-chloro-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHSXYHBMFKRBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197259 | |
Record name | 3-Chloro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-nitrobenzoic acid | |
CAS RN |
4771-47-5 | |
Record name | 3-Chloro-2-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4771-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004771475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.012 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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